molecular formula C21H39ClNO4P B1669209 Clofilium phosphate CAS No. 68379-03-3

Clofilium phosphate

Cat. No.: B1669209
CAS No.: 68379-03-3
M. Wt: 436.0 g/mol
InChI Key: HBLQZEWZVJXHKQ-UHFFFAOYSA-M
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Preparation Methods

The synthesis of clofilium phosphate involves several steps:

Chemical Reactions Analysis

Clofilium phosphate undergoes various chemical reactions:

Scientific Research Applications

Clofilium phosphate has several applications in scientific research:

Mechanism of Action

Clofilium phosphate exerts its effects by blocking potassium channels in cardiac cells. This action prolongs the refractory period of the heart, preventing abnormal electrical impulses that can lead to arrhythmias. The compound specifically targets the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are crucial for cardiac repolarization .

Comparison with Similar Compounds

Clofilium phosphate is compared with other class III antiarrhythmic agents such as amiodarone and sotalol:

References

Properties

CAS No.

68379-03-3

Molecular Formula

C21H39ClNO4P

Molecular Weight

436.0 g/mol

IUPAC Name

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;dihydrogen phosphate

InChI

InChI=1S/C21H37ClN.H3O4P/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-5(2,3)4/h14-17H,4-13,18-19H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

HBLQZEWZVJXHKQ-UHFFFAOYSA-M

SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.OP(=O)(O)[O-]

Canonical SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.OP(=O)(O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

68379-02-2 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium
clofilium
clofilium bromide
clofilium phosphate
clofilium phosphate (1:1)
fluoroclofilium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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